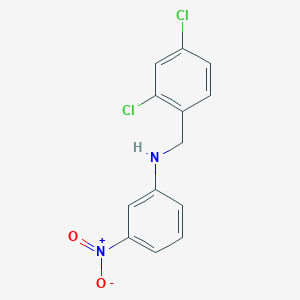![molecular formula C6H6N2O2S B1370627 Ácido 4-ciclopropil-[1,2,3]tiadiazol-5-carboxílico CAS No. 183303-71-1](/img/structure/B1370627.png)
Ácido 4-ciclopropil-[1,2,3]tiadiazol-5-carboxílico
Descripción general
Descripción
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring fused with a cyclopropyl group and a carboxylic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid typically involves the following steps:
Starting Material: Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate.
Hydrolysis: The ester is hydrolyzed using sodium hydroxide in methanol at temperatures ranging from 0 to 20°C for approximately 2.5 hours.
Acidification: The resulting solution is acidified with hydrochloric acid and extracted with ethyl acetate.
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
Industrial Production Methods: While specific industrial production methods for 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the introduced functional group.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid
Comparison:
Propiedades
IUPAC Name |
4-cyclopropylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)5-4(3-1-2-3)7-8-11-5/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOAZWKIZPUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
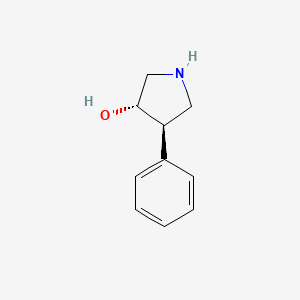


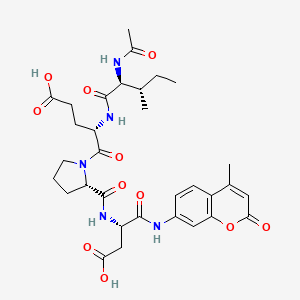
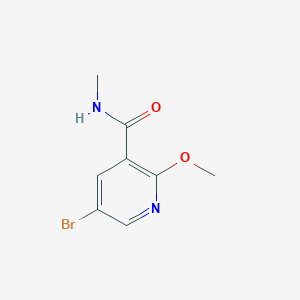
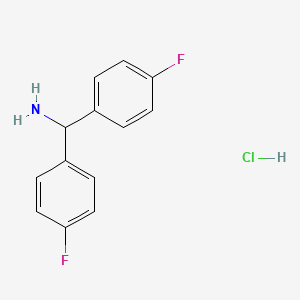
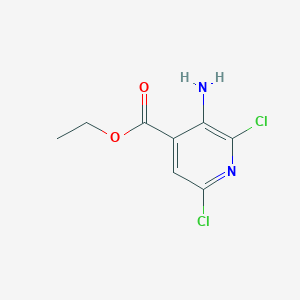
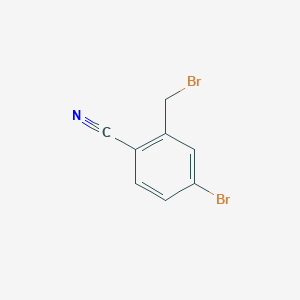
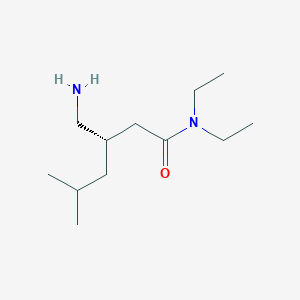

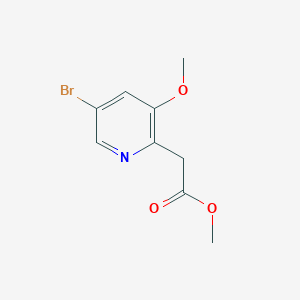
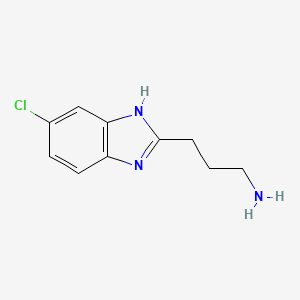
![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)
